molecular formula C17H21N3O2S B2712643 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897487-68-2

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2712643
CAS No.: 897487-68-2
M. Wt: 331.43
InChI Key: WSJONSVYOOMKAQ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is a novel chemical entity designed for research use only, strictly within laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to the 2-substituted benzothiazole chemical class, which is recognized in scientific literature for its diverse and potent biological activities. The core benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore in the development of investigational antitumor and anticonvulsant agents . The specific structural features of this compound—including the 4-methoxy-7-methyl-benzothiazole moiety linked to a piperazine ring—suggest its potential utility in oncology research. Analogous benzothiazole derivatives have demonstrated potent and selective antitumor properties in vitro, showing exceptional growth inhibitory effects in the nanomolar range against various human-derived tumor cell lines, including breast, ovarian, and renal cancers . The proposed mechanism of action for this chemical class involves acting as potent aryl hydrocarbon receptor (AhR) agonists. The binding to AhR can induce cytochrome P450 isoform CYP1A1, leading to the generation of reactive electrophilic species that may form DNA adducts, ultimately activating the apoptotic machinery and resulting in cell death . Furthermore, the piperazine substitution is a common feature in drug discovery known to influence the molecule's physicochemical properties and its interaction with biological targets. The incorporation of the cyclopropanecarbonyl group is intended to fine-tune the compound's metabolic stability and binding affinity. Researchers may find this compound valuable for probing kinase signaling pathways, as related benzothiazole derivatives have been identified as promising candidates for inhibiting protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), such as ABL1, ABL2, CDK4, and CDK6, which are often dysregulated in cancer . In silico ADME studies on similar compounds have predicted favorable drug-like characteristics, including high gastrointestinal absorption and selective CYP inhibition, alongside toxicological projections indicating few side effects, making them promising scaffolds for further investigation .

Properties

IUPAC Name

cyclopropyl-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-3-6-13(22-2)14-15(11)23-17(18-14)20-9-7-19(8-10-20)16(21)12-4-5-12/h3,6,12H,4-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJONSVYOOMKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The methoxy and methyl substituents are introduced through electrophilic aromatic substitution reactions.

The piperazine moiety is then attached to the benzo[d]thiazole ring via nucleophilic substitution, using a suitable piperazine derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that derivatives of this compound exhibited potent activity against the amastigote form of the parasite. The structure-activity relationship (SAR) studies indicated that modifications at the piperazine moiety significantly impacted antiparasitic activity, suggesting that this compound could serve as a lead for developing new treatments for Chagas disease .

Case Study: Anti-Trypanosomal Activity
A study evaluated several analogs of the compound in a series of biological assays. The results indicated that certain modifications led to enhanced potency and selectivity against T. cruzi with minimal cytotoxicity to mammalian cells. The most promising analogs were further tested in vivo, showing significant reductions in parasitemia without observable toxicity .

Cancer Therapeutics

The compound has also been investigated for its potential use in cancer therapy. Its ability to inhibit specific cellular pathways related to tumor growth has been documented. For example, formulations containing this compound have been shown to enhance bioavailability and therapeutic efficacy when combined with matrix polymers like copovidone, which stabilizes the active ingredient and allows for effective mucosal administration .

Data Table: Formulation Efficacy

Formulation TypeDrug Loading (%)Bioavailability Enhancement (%)Target Disease
Solid Dispersion3045Cancer
Lipidic Gelucire2030Cancer

Mechanistic Insights

Mechanism of Action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole, a comparative analysis with structurally related compounds is essential. The following table summarizes key structural and synthetic differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield
This compound (Target Compound) Not provided Not provided Cyclopropanecarbonyl-piperazine, 4-methoxy, 7-methyl Not reported
2-{2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole (Compound 18, ) C₂₇H₃₀F₂N₈O₂ 552.59 Cyclopropanecarbonyl-piperazine, morpholine, difluoromethyl, pyrazolopyrimidine core 68%
2-[4-(1-methanesulfonylpyrrolidine-2-carbonyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole () C₁₉H₂₆N₄O₄S₂ 438.56 Methanesulfonyl-pyrrolidine carbonyl, 4-methoxy, 7-methyl Not reported

Key Observations :

Structural Variations: The target compound shares the benzothiazole core and 4-methoxy/7-methyl substituents with the compound in . However, the piperazine substituent differs: cyclopropanecarbonyl (target) vs. methanesulfonyl-pyrrolidine carbonyl (). Compound 18 () replaces the benzothiazole with a benzimidazole-pyrazolopyrimidine hybrid core, paired with morpholine and difluoromethyl groups. This suggests divergent biological targets, as pyrazolopyrimidines are often kinase inhibitors .

Synthetic Routes: Compound 18 was synthesized via reductive amination using sodium triacetoxyborohydride, achieving a 68% yield after purification .

Physicochemical Properties :

  • Molecular weight differences (e.g., 438.56 g/mol for ’s compound vs. 552.59 g/mol for Compound 18) influence drug-likeness parameters like solubility and bioavailability. The target compound’s cyclopropane group may reduce steric hindrance compared to bulkier substituents, favoring target binding .

Lumping Strategy Considerations: As noted in , compounds with similar cores (e.g., benzothiazole/benzimidazole) may undergo analogous reaction pathways. However, substituent variations (e.g., cyclopropanecarbonyl vs. sulfonamide) likely result in distinct reactivity and degradation profiles, limiting the applicability of lumping strategies .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The piperazine ring’s substitution pattern is critical for modulating target affinity. Cyclopropanecarbonyl groups may enhance metabolic stability compared to ester or amide-based substituents.
  • Synthetic Feasibility : High-yield routes (e.g., 68% for Compound 18) validate reductive amination as a robust method for piperazine-containing analogs, though optimization may be needed for the target compound .
  • Knowledge Gaps: Pharmacokinetic and target-binding data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

The compound 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis

The synthesis of benzothiazole derivatives, including the target compound, typically involves multi-step organic reactions. The cyclopropanecarbonylpiperazine moiety is introduced to enhance the pharmacological profile of the benzothiazole scaffold. Various synthetic routes have been explored to optimize yield and purity.

Cytotoxicity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the human breast cancer MCF-7 cell line, showing an IC50 value of 5.15 μM, which is notably more potent than cisplatin (IC50 = 13.33 μM) . This suggests that compounds with similar structures may also possess strong anticancer properties.

The cytotoxic activity of these compounds is often linked to their ability to induce oxidative stress in cancer cells. Research indicates that they can increase the production of reactive oxygen species (ROS), leading to apoptosis through mechanisms involving superoxide dismutase and glutathione depletion . This oxidative stress is a critical factor in their anticancer efficacy.

Case Study 1: Anticancer Activity

A study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against MCF-7 cells. Among these, compound 6b exhibited the highest activity with an IC50 value of 5.15 μM. The study highlighted that these compounds could potentially serve as lead compounds for further development in cancer therapy .

Case Study 2: Drug Formulation

Another investigation focused on the formulation of a related compound, 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one , which demonstrated improved bioavailability when formulated with specific polymers like copovidone. This approach aims to enhance the therapeutic potential of benzothiazole derivatives by ensuring better absorption and stability in biological systems .

Research Findings Summary Table

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
Compound 6b5.15MCF-7Induces oxidative stress
Cisplatin13.33MCF-7DNA crosslinking
Related CompoundVariesVariousROS production and apoptosis

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole?

Methodological Answer:

  • Key Reaction Steps :
    • Core Benzothiazole Formation : Use a cyclocondensation reaction between 2-aminothiophenol derivatives and carbonyl-containing precursors under acidic conditions.
    • Piperazine Substitution : Introduce the 4-cyclopropanecarbonylpiperazine moiety via nucleophilic aromatic substitution (e.g., using DIPEA as a base in anhydrous DMF at 80–100°C).
    • Functionalization : Install methoxy and methyl groups via alkylation or Mitsunobu reactions .
  • Purification : Employ column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate intermediates. Confirm purity via HPLC (>95%) .

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzothiazole), methoxy (δ ~3.8 ppm), and cyclopropane protons (δ 1.2–1.5 ppm).
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons in the piperazine ring .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.15).
  • HPLC : Optimize with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities (e.g., residual starting materials) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation :
    • Piperazine Modifications : Replace cyclopropanecarbonyl with acetyl or tert-butoxycarbonyl to evaluate steric/electronic effects on target binding .
    • Benzothiazole Substituents : Compare methyl/methoxy groups with halogens (e.g., Cl, F) to assess hydrophobicity and metabolic stability.
  • Biological Assays :
    • Use enzyme-linked assays (e.g., kinase inhibition) and cell-based viability tests (IC₅₀ determination) to correlate structural changes with activity .
    • Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding modes .

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Purity Validation : Re-analyze batches via HPLC and LC-MS to rule out impurities (e.g., unreacted intermediates) .
    • Assay Conditions : Standardize buffer pH, temperature, and cell lines across labs.
  • Orthogonal Assays : Confirm activity using both in vitro (e.g., enzymatic) and in silico (e.g., molecular dynamics) methods to validate target engagement .

How can conformational analysis inform the compound’s bioactivity?

Methodological Answer:

  • X-ray Crystallography : Determine the crystal structure to identify key torsional angles (e.g., piperazine-benzothiazole dihedral angle) influencing target binding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare ground-state conformers with bioactive poses .
  • Solution-State NMR : Measure NOE correlations to assess flexibility of the cyclopropane moiety in DMSO-d₆ .

What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation :
    • Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) to isolate the compound from plasma .
  • LC-MS/MS Optimization :
    • Monitor transitions (e.g., m/z 388.15 → 245.08 for quantification) with a LOQ of 1 ng/mL.
    • Address matrix effects by adding deuterated internal standards (e.g., d₄-methoxy analog) .

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